6-methyl-1H-pyrazolo[3,4-d]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-4-7-2-5-3-8-10-6(5)9-4/h2-3H,1H3,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMOUWJGODANHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C=NNC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001288740 | |
| Record name | 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001288740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1276056-73-5 | |
| Record name | 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1276056-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001288740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Methyl 1h Pyrazolo 3,4 D Pyrimidine and Its Derivatives
Strategies for Constructing the Pyrazolo[3,4-d]pyrimidine Core
The construction of the pyrazolo[3,4-d]pyrimidine core is a critical step in the synthesis of numerous derivatives with potential therapeutic applications. nih.govrsc.orgekb.egresearchgate.net The versatility of this scaffold has driven the development of diverse synthetic strategies. nih.govresearchgate.net These methods often involve the use of pyrazole (B372694) or pyrimidine (B1678525) rings as starting materials. ekb.eg The pyrazolo[3,4-d]pyrimidine system is considered a bioisostere of adenine (B156593), making it a valuable framework in medicinal chemistry. rsc.orgresearchgate.net
Cyclization Reactions from Pyrazole Precursors
A predominant and well-established method for synthesizing the pyrazolo[3,4-d]pyrimidine core involves the cyclization of appropriately substituted pyrazole precursors. nih.govnih.gov This approach leverages the reactivity of functional groups on the pyrazole ring to build the fused pyrimidine ring.
Condensation-cyclization reactions represent a versatile strategy for forming the pyrazolo[3,4-d]pyrimidine system. This typically involves the reaction of a 5-aminopyrazole derivative with a suitable one-carbon or three-carbon synthon. For instance, the condensation of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with urea (B33335) leads to the formation of 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione. nih.gov Subsequent chlorination provides a key intermediate, 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, which can be further functionalized. nih.gov
Another example involves the treatment of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine (B109427), which selectively results in nucleophilic substitution at the 4-position of the pyrimidine ring to yield 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. mdpi.com This selectivity highlights the differential reactivity of the chloro groups, providing a route to specifically substituted derivatives. mdpi.com
| Starting Material | Reagents | Product | Reference |
| 5-amino-1-phenyl-1H-pyrazole-4-carboxamide | Urea | 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione | nih.gov |
| 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | Methylamine, THF | 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | mdpi.com |
Formic acid and acetic anhydride (B1165640) are common reagents used to effect the cyclization of aminopyrazole precursors to form the pyrimidine ring of the pyrazolo[3,4-d]pyrimidine system. For example, refluxing 5-amino-3-(phenylamino)-1H-pyrazole-4-carboxamide with formic acid yields 1-phenyl-3-(phenylamino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. ekb.eg
Acetic anhydride can also be employed to achieve cyclization. The reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with refluxing acetic anhydride can lead to the formation of 2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d] researchgate.netresearchgate.netoxazin-3-yl)acetonitrile, which can be further reacted with nucleophiles to yield pyrazolo[3,4-d]pyrimidines. semanticscholar.org Similarly, treating 5-amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile with acetic anhydride produces a 3-methylthio-pyrazolo[3,4-d]pyrimidine derivative. nih.gov
| Starting Material | Reagent | Product | Reference |
| 5-amino-3-(phenylamino)-1H-pyrazole-4-carboxamide | Formic acid | 1-phenyl-3-(phenylamino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | ekb.eg |
| 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Acetic anhydride | 2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d] researchgate.netresearchgate.netoxazin-3-yl)acetonitrile | semanticscholar.org |
| 5-amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile | Acetic anhydride | 3-methylthio-pyrazolo[3,4-d]pyrimidine derivative | nih.gov |
One-Pot Synthetic Procedures
One-pot multicomponent reactions (MCRs) have emerged as an efficient and environmentally friendly approach for the synthesis of complex heterocyclic systems like pyrazolo[3,4-d]pyrimidines. nih.govresearchgate.net These methods offer several advantages, including reduced reaction times, simplified purification processes, and lower costs. nih.govresearchgate.net
A notable example is the four-component condensation of hydrazines, methylenemalononitriles, aldehydes, and alcohols, which provides an efficient route to various pyrazolo[3,4-d]pyrimidine derivatives. nih.gov This strategy allows for the construction of the core structure and the introduction of diverse substituents in a single synthetic operation. Another one-pot approach involves the reaction of β-aminocrotonitrile, phenylhydrazine, arylglyoxals, and barbituric acid derivatives in the presence of a catalyst to yield pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines. researchgate.net
| Components | Catalyst/Conditions | Product Type | Reference |
| Hydrazines, methylenemalononitriles, aldehydes, alcohols | Sodium alkoxide | Pyrazolo[3,4-d]pyrimidines | nih.gov |
| β-aminocrotonitrile, phenylhydrazine, arylglyoxals, barbituric acid derivatives | Triethylamine, water, reflux | Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines | researchgate.net |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has gained prominence as a powerful tool for accelerating chemical reactions and improving yields. researchgate.netresearchgate.net This technology has been successfully applied to the synthesis of pyrazolo[3,4-d]pyrimidines, often leading to shorter reaction times and cleaner product formation compared to conventional heating methods. researchgate.netresearchgate.netresearchgate.net
A three-component reaction of methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines under controlled microwave irradiation provides a practical one-pot method for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones. researchgate.netrsc.org This protocol is advantageous due to its speed and the often chromatography-free isolation of the products. researchgate.netrsc.org Another microwave-induced synthesis involves the reaction of N4-substituted-2,4-diamino-6-chloro-5-carbaldehydes with hydrazine (B178648) under solvent-free conditions to afford pyrazolo[3,4-d]pyrimidines. researchgate.net
| Reactants | Conditions | Product Type | Reference |
| Methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, primary amines | Microwave irradiation | Pyrazolo[3,4-d]pyrimidin-4-ones | researchgate.netrsc.org |
| N4-substituted-2,4-diamino-6-chloro-5-carbaldehydes, hydrazine | Microwave irradiation, solvent-free | Pyrazolo[3,4-d]pyrimidines | researchgate.net |
Solid-Phase Synthetic Routes
Solid-phase synthesis offers a streamlined approach for the preparation of compound libraries, which is particularly valuable in drug discovery. This methodology has been adapted for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. researchgate.net An elegant solid-phase route involves an Aza-Wittig/electrocyclic ring closure reaction, allowing for the generation of a library of pyrazolo[3,4-d]pyrimidine derivatives by varying the primary amine building block. researchgate.net
Another solid-phase method for synthesizing substituted pyrazolo[5,4-d]pyrimidines starts with Merrifield resin. researchgate.net The resin is functionalized and then subjected to a series of reactions, including reductive amination, substitution, and intramolecular nucleophilic addition, followed by cleavage from the resin to yield the desired products. researchgate.net
| Resin | Key Reactions | Product Type | Reference |
| Not specified | Aza-Wittig/electrocyclic ring closure | Pyrazolo[3,4-d]pyrimidine derivatives | researchgate.net |
| Merrifield resin | Reductive amination, substitution, intramolecular nucleophilic addition | 3,4-diamino-1H-pyrazolo[5,4-d]pyrimidines | researchgate.net |
Functionalization and Derivatization Techniques at Specific Positions
The pyrazolo[3,4-d]pyrimidine core offers multiple sites for functionalization, allowing for the synthesis of a diverse library of compounds with varied biological properties.
Nucleophilic substitution is a key strategy for modifying the pyrazolo[3,4-d]pyrimidine scaffold, particularly at the 4- and 6-positions of the pyrimidine ring. The presence of leaving groups, such as halogens, facilitates the introduction of various functional groups.
For instance, in the synthesis of 4,6-disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, the starting material 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine possesses two reactive chlorine atoms. mdpi.com Treatment of this dichloro derivative with methylamine in THF at room temperature results in a regioselective nucleophilic substitution. The reaction selectively replaces the chlorine atom at the 4-position of the pyrimidine ring to yield 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with a high yield of 71%. mdpi.com This indicates that the 4-position is more susceptible to nucleophilic attack than the chloromethyl group at the 6-position under these conditions. mdpi.com This selective substitution provides a convenient precursor for further functionalization. mdpi.com
Similarly, the reaction of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with aniline (B41778) in refluxing absolute ethanol (B145695) leads to the substitution of the chlorine atom at the 4-position, affording 4-chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine. nih.gov This intermediate can then undergo further nucleophilic substitution at the 6-position with various amines. nih.gov
The reactivity of the 6-position is also demonstrated in the synthesis of 6-dimethylamino-1H-pyrazolo[3,4-d]pyrimidine derivatives, which have shown potential as inhibitors of inflammatory mediators. nih.gov
Below is a table summarizing examples of nucleophilic substitution reactions on the pyrazolo[3,4-d]pyrimidine ring.
Alkylation and arylation reactions are fundamental for introducing carbon-based substituents onto the pyrazolo[3,4-d]pyrimidine core, which can significantly influence the biological activity of the resulting compounds.
Alkylation can be performed at various positions of the heterocyclic system. For example, new pyrazolo[3,4-d]pyrimidine derivatives have been synthesized by reacting 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with different alkylating agents like methyl iodide, propargyl bromide, and phenacyl bromide at room temperature in DMF using liquid-solid phase transfer catalysis. nih.gov
In another study, alkylation of the aminopyrimidine N-H in a 6-amino-1H-pyrazolo[3,4-d]pyrimidine scaffold with various groups was explored to optimize compounds with in vivo efficacy against visceral leishmaniasis. dundee.ac.uk For instance, the introduction of a methyl group at the α-position of a phenylacetamide substituent led to an analogue with improved aqueous solubility. dundee.ac.uk
Arylation, often achieved through palladium-catalyzed cross-coupling reactions, allows for the introduction of aryl groups. While specific examples directly on 6-methyl-1H-pyrazolo[3,4-d]pyrimidine are not detailed in the provided context, the general importance of aryl substituents in related heterocyclic systems is highlighted. For instance, phenyl-substituted analogues of 6-amino-1H-pyrazolo[3,4-d]pyrimidines showed an increase in potency in in vitro assays. dundee.ac.uk The synthesis of various pyrazolo[3,4-d]pyrimidine derivatives often involves the use of phenylhydrazine, which introduces a phenyl group at the 1-position of the pyrazole ring early in the synthetic sequence. mdpi.com
The following table provides examples of alkylation and arylation reactions on the pyrazolo[3,4-d]pyrimidine scaffold.
Condensation reactions are widely employed in the synthesis and functionalization of pyrazolo[3,4-d]pyrimidines, often involving the reaction of a carbonyl or an equivalent functional group with a nucleophile like an amine.
A common synthetic route involves the condensation of 5-aminopyrazole derivatives with various reagents to construct the pyrimidine ring. For example, 5-amino-4-cyanopyrazole can be reacted with orthoesters to form imidate derivatives. psu.edu These imidates then serve as precursors for the synthesis of pyrazolo[3,4-d]pyrimidines by refluxing with various primary amines, ammonia, or hydrazines. psu.edu
In another example, 4-chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine, formed from the reaction of a dichloro-pyrazolopyrimidine with aniline, can be further reacted with different amines such as ethylamine, propylamine, aniline, and cyclohexylamine (B46788) to yield the target compounds. nih.gov
The reaction of 4-hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine with aromatic aldehydes or acetophenones in the presence of glacial acetic acid is another example of a condensation reaction, leading to the formation of Schiff bases. nih.gov
The synthesis of 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione can be achieved through the condensation of 5-amino-1-methylpyrazole-4-carboxamide with oxalyl chloride. chemicalbook.com
The pyrazolo[3,4-d]pyrimidine scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the cyclization of appropriately functionalized pyrazolopyrimidine derivatives.
One such example is the formation of pyrazolo[3,4-d] mdpi.comnih.govrsc.orgtriazolo[4,3-c]pyrimidines. This is achieved by treating imidate derivatives of pyrazolopyrimidines with hydrazides in toluene. psu.edu The reaction proceeds through a successive two-step nucleophilic addition of the hydrazide's amino group to the imidic carbon and the cyano group, forming an intermediate amidopyrazolopyrimidine. This intermediate then undergoes intracyclization with the elimination of water to yield the fused pyrazolotriazolopyrimidine system. psu.edu
Another approach involves the synthesis of pyrazolo[4,3-e] mdpi.comnih.govrsc.orgtriazolo[1,5-c]pyrimidine derivatives from a pyrazolo[3,4-d]pyrimidine precursor. rsc.org This demonstrates the utility of the pyrazolo[3,4-d]pyrimidine core as a versatile platform for accessing a variety of fused heterocyclic structures, which are of interest for their potential biological activities. The development of these fused systems is often driven by the desire to create bioisosteres of known active compounds or to explore new chemical space for drug discovery. rsc.orgnih.gov
The synthesis of pyrimido[4,5-d]pyrimidines can also be achieved through multicomponent condensation reactions, showcasing another route to fused systems starting from pyrimidine derivatives. rsc.org
The synthesis of this compound derivatives is often guided by a "biologically driven" approach, where the design and synthesis of new compounds are aimed at interacting with specific biological targets. mdpi.com This strategy is particularly prevalent in the development of anticancer agents and protein kinase inhibitors.
As analogs of purines, pyrazolo[3,4-d]pyrimidines are well-suited to act as ATP-competitive inhibitors of protein kinases. nih.gov The design of these inhibitors often involves modifying the pyrazolo[3,4-d]pyrimidine scaffold at various positions to achieve optimal binding to the ATP-binding pocket of the target kinase. For example, in the design of new EGFR inhibitors, modifications were made at five different positions of the 1H-pyrazolo[3,4-d]pyrimidine core to enhance their inhibitory activity against both wild-type and mutant forms of the enzyme. nih.gov
Similarly, new pyrazolo[3,4-d]pyrimidine derivatives have been designed as dual inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial enzymes in folate metabolism and are established targets for anticancer drugs. nih.gov The design strategy involved using the pyrazolo[3,4-d]pyrimidine core as an isostere of the pteridine (B1203161) ring found in classical antifolates and attaching a glutamate (B1630785) tail, a key pharmacophoric feature for binding to these enzymes. nih.gov
This target-specific approach allows for the rational design of potent and selective inhibitors. For instance, a series of 6-amino-1H-pyrazolo[3,4-d]pyrimidines were optimized for efficacy against visceral leishmaniasis by systematically modifying substituents to improve potency and pharmacokinetic properties. dundee.ac.uk
The following table lists some of the compounds mentioned in this article.
Chemical Reactivity and Transformation Mechanisms of 6 Methyl 1h Pyrazolo 3,4 D Pyrimidine
Electrophilic and Nucleophilic Reactivity Profiles
The reactivity of 6-methyl-1H-pyrazolo[3,4-d]pyrimidine towards electrophiles and nucleophiles is a critical aspect of its chemistry, enabling a wide range of functionalizations.
| Reagent Type | Predicted Reactivity at this compound | Supporting Evidence from Analogs |
| Electrophiles | Low reactivity, potential for substitution on the pyrazole (B372694) ring under forcing conditions. | Nitration and bromination of pyrazolo[1,5-a]pyrimidines occur at the 3- and 6-positions. researchgate.net |
| Nucleophiles | Susceptible to nucleophilic attack on the pyrimidine (B1678525) ring, especially with a leaving group. | Regioselective substitution of chlorine at C4 in 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. mdpi.comresearchgate.net |
Ring Transformations and Rearrangement Mechanisms
The pyrazolo[3,4-d]pyrimidine scaffold can undergo several rearrangement and ring transformation reactions, leading to the formation of new heterocyclic systems.
Dimroth Rearrangements
The Dimroth rearrangement is a well-known isomerization reaction in nitrogen-containing heterocycles. In the context of pyrazolo[3,4-d]pyrimidines, this rearrangement can occur during their synthesis. For example, the reaction of 2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d] mdpi.comnih.govoxazin-3-yl)acetonitrile with various primary aromatic amines leads to the formation of novel pyrazolo[3,4-d]pyrimidines through a Dimroth rearrangement mechanism. semanticscholar.org This transformation involves the opening of the pyrimidine ring followed by rotation and re-closure to yield a more thermodynamically stable isomer.
Ring Fission Reactions
While the pyrazolo[3,4-d]pyrimidine nucleus is generally stable, under certain harsh conditions, ring fission can occur. Specific studies on the ring fission of this compound are not extensively documented. However, based on the chemistry of related heterocyclic systems, cleavage of the pyrimidine or pyrazole ring can be induced by strong nucleophiles or under oxidative or reductive conditions, leading to the formation of substituted pyrazole or pyrimidine derivatives, respectively.
Oxidation Studies: Formation of N-Oxides and Subsequent Reactions
The nitrogen atoms within the pyrazolo[3,4-d]pyrimidine ring system are potential sites for oxidation, leading to the formation of N-oxides. These N-oxides can exhibit altered chemical reactivity and biological activity. While specific oxidation studies on this compound are limited, the oxidation of related fused pyrimidines has been reported. The reaction of such systems with oxidizing agents like hydrogen peroxide in the presence of an acid can lead to the formation of mono-N-oxides. The position of N-oxidation would depend on the relative nucleophilicity of the nitrogen atoms in the ring system. Subsequent reactions of these N-oxides could involve rearrangements or reactions with nucleophiles, providing a pathway to further functionalized derivatives.
Reactions with Organometallic Reagents, including Grignard Reagents
The reaction of this compound with organometallic reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) is expected to proceed via nucleophilic attack on the electron-deficient pyrimidine ring. While specific studies on the title compound are not available, in related pyrimidine systems, organometallic reagents typically add to the C=N bonds. For this compound, nucleophilic addition would likely occur at the C4 or C6 positions, with the potential for subsequent rearomatization through the elimination of a hydride ion, although this is generally not a facile process without an oxidizing agent. The presence of a leaving group at these positions would significantly facilitate substitution by the organometallic reagent.
Thermal Decomposition Pathways and Products
Information regarding the specific thermal decomposition pathways and products of this compound is not well-documented in the literature. However, the pyrazolo[3,4-d]pyrimidine scaffold is known to be a thermally stable heterocyclic system. nih.gov Decomposition, when it occurs at high temperatures, would likely involve the fragmentation of the bicyclic ring system. Potential decomposition products could include smaller nitrogen-containing heterocycles, nitriles, and other small molecules, depending on the decomposition conditions. The methyl group at the 6-position might also undergo reactions or elimination at elevated temperatures.
Biological Activity and Molecular Mechanisms of Action of 6 Methyl 1h Pyrazolo 3,4 D Pyrimidine Analogs
Protein Kinase Inhibition Modalities and Selectivity Profiles
Derivatives of the 6-methyl-1H-pyrazolo[3,4-d]pyrimidine core have been synthesized and evaluated against a multitude of protein kinases, demonstrating a broad range of inhibitory activities and selectivity profiles. These compounds have shown potential in targeting kinases involved in cell cycle progression, growth factor signaling, angiogenesis, and immune responses.
The pyrazolo[3,4-d]pyrimidine framework is a well-established scaffold for the development of Cyclin-Dependent Kinase (CDK) inhibitors, owing to its ability to mimic the purine (B94841) ring of ATP. nih.govnih.gov These analogs have shown significant inhibitory activity against various CDKs, which are key regulators of the cell cycle.
A series of novel pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] nih.govnih.govmdpi.comtriazolo[1,5-c]pyrimidine derivatives were designed as CDK2 inhibitors. nih.gov Among them, compounds 14 and 15 exhibited the most potent inhibitory activity against CDK2/cyclin A2, with IC₅₀ values of 0.057 µM and 0.119 µM, respectively. nih.gov Another study identified compound 15 from a series of pyrazolopyrimidine derivatives as a highly effective CDK2 inhibitor, with an IC₅₀ of 0.061 µM against CDK2/cyclin A2. nih.gov Docking studies have shown that these compounds fit well into the CDK2 active site, forming crucial hydrogen bonds with Leu83. nih.govnih.gov To ensure selectivity, a docking study on CDK1/CyclinB1/CKS2 was performed, which indicated a different binding mode for the synthesized compounds compared to known CDK1 inhibitors, suggesting their selectivity for CDK2 over CDK1. nih.gov
Furthermore, [1-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]arylhydrazones have been identified as novel inhibitors of Glycogen Synthase Kinase-3 (GSK-3). nih.gov Through detailed structure-activity relationship (SAR) studies, modifications on the hydrazone aryl ring led to the development of GSK-3 inhibitors with potencies in the low nanomolar range. nih.gov
| Compound | Target Kinase | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 14 | CDK2/cyclin A2 | 0.057 | nih.gov |
| Compound 15 | CDK2/cyclin A2 | 0.119 | nih.gov |
| Compound 15 | CDK2/cyclin A2 | 0.061 | nih.gov |
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a key building block for many anticancer agents, including Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. A series of new 1H-pyrazolo[3,4-d]pyrimidine derivatives were designed and synthesized to target EGFR. Compound 12b from this series was the most promising, with an IC₅₀ value of 0.016 µM against wild-type EGFR (EGFR-WT). Importantly, this compound also demonstrated significant activity against the mutant EGFR-T790M, with an IC₅₀ of 0.236 µM.
Another study focused on pyrazolo[3,4-d]pyrimidine derivatives and their enzymatic assessment against EGFR tyrosine kinase. Compounds 4 , 15 , and 16 showed significant inhibitory activities with IC₅₀ values of 0.054 µM, 0.135 µM, and 0.034 µM, respectively.
| Compound | Target Kinase | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 12b | EGFR-WT | 0.016 | |
| Compound 12b | EGFR-T790M | 0.236 | |
| Compound 4 | EGFR-TK | 0.054 | |
| Compound 15 | EGFR-TK | 0.135 | |
| Compound 16 | EGFR-TK | 0.034 |
While the search results provide extensive information on various kinase inhibitors, specific data on this compound analogs as direct inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is not explicitly detailed in the provided snippets. General information indicates that pyrazolo[3,4-d]pyrimidines are a scaffold for kinase inhibitors, and other kinase inhibitors are known to target VEGFR2, but a direct link for this specific scaffold and target is not present in the search results.
Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent inhibitors of non-receptor tyrosine kinases like Src and Abl, which are implicated in cancer progression. dundee.ac.uk A pyrazolo[3,4-d]pyrimidine derivative, SI221 , was identified as a selective Src family kinase (SFK) inhibitor. This compound demonstrated a significant cytotoxic effect on glioblastoma cells without substantially affecting non-tumor cells.
In a lead optimization study, compound 2a (SI388) was identified as a potent Src inhibitor. Further research led to the development of novel pyrazolo[3,4-d]pyrimidines as dual c-Src/Abl inhibitors for the treatment of Chronic Myeloid Leukemia (CML). dundee.ac.uk Compounds 7a and 7b from one study showed the highest activity against both wild-type and mutant Abl kinases, as well as Src kinase.
| Compound | Target Kinase | Activity | Reference |
|---|---|---|---|
| SI221 | SFK | Selective inhibitor | |
| 2a (SI388) | Src | Potent inhibitor | |
| 7a | Abl (wild-type & mutant), Src | High activity | |
| 7b | Abl (wild-type & mutant), Src | High activity |
The pyrazolo[3,4-d]pyrimidine core is a feature of several Bruton's Tyrosine Kinase (BTK) inhibitors, including the approved drug ibrutinib (B1684441). nih.gov Researchers have synthesized and evaluated a library of 3-substituted 4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives as BTK inhibitors. researchgate.net Compound 14 from this series showed excellent potency with an IC₅₀ of 7.95 nM against BTK. researchgate.net A subsequent structural optimization led to compounds 15a and 15b , which displayed strong activity with IC₅₀ values of 11 nM and 4.2 nM, respectively. researchgate.net Notably, compound 15a was more effective than ibrutinib in suppressing the proliferation of certain B-cell lymphoma cell lines. researchgate.net
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Compound 14 | BTK | 7.95 | researchgate.net |
| Compound 15a | BTK | 11 | researchgate.net |
| Compound 15b | BTK | 4.2 | researchgate.net |
Recent research has highlighted pyrazolo[3,4-d]pyrimidines as a potential framework for developing inhibitors of Myt1 kinase, a key regulator of the G2 checkpoint in the cell cycle. nih.gov Inhibition of Myt1 is a promising strategy for anticancer therapy. nih.gov While the general class of pyrazolo[3,4-d]pyrimidines is mentioned, specific inhibitory data for 6-methyl analogs against Myt1 are not detailed in the provided search results.
In contrast, several pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of Tumor Necrosis Factor Receptor Associated Protein 1 (TRAP1), a mitochondrial chaperone protein implicated in tumorigenesis. A series of pyrazolo[3,4-d]pyrimidine-6-amine-based compounds were developed as mitochondria-permeable TRAP1 inhibitors. Structure-based drug design led to the identification of compounds 47 and 48 as potent dual inhibitors of TRAP1 and Hsp90. X-ray co-crystallography confirmed that these compounds bind to the ATP-binding pocket of the TRAP1 protein. Another computational study on 34 different pyrazolo[3,4-d]pyrimidine analogs identified several potent compounds against TRAP1 kinase, with compounds 42 , 46 , 49 , 56 , and 43 showing high docking scores and significant interactions with key amino acid residues.
| Compound | Target Kinase | Activity | Reference |
|---|---|---|---|
| Compound 47 | TRAP1/Hsp90 | Potent inhibitor | |
| Compound 48 | TRAP1/Hsp90 | Potent inhibitor | |
| Compound 42 | TRAP1 | High docking score | |
| Compound 43 | TRAP1 | High docking score | |
| Compound 46 | TRAP1 | High docking score | |
| Compound 49 | TRAP1 | High docking score | |
| Compound 56 | TRAP1 | High docking score |
DNA Topoisomerase Inhibition
While research into the specific DNA topoisomerase inhibition by this compound analogs is an emerging area, the broader class of pyrazolo[3,4-d]pyrimidines has been identified as a novel class of human DNA topoisomerase IIα (htIIα) inhibitors. These compounds are believed to function as catalytic inhibitors, interfering with the enzyme's function. The pyrazolo[3,4-d]pyrimidine core acts as a bioisostere of adenine (B156593), enabling it to interact with the ATP-binding site of the enzyme.
Cellular Mechanisms: Modulation of Cell Cycle Progression and Apoptosis Induction Pathways
Analogs of this compound have demonstrated significant effects on fundamental cellular processes such as cell cycle progression and apoptosis, which are critical in the context of cancer research.
One study on a pyrazolo[3,4-d]pyrimidine compound, referred to as compound 4c, revealed its ability to reduce cell viability and induce both apoptosis and cell cycle arrest in various hematological malignancy cell lines. nih.gov This suggests that derivatives of this scaffold can interfere with the normal progression of the cell cycle, potentially through the inhibition of key regulatory proteins like cyclin-dependent kinases (CDKs).
Further research on a series of novel pyrazolo[3,4-d]pyrimidine derivatives highlighted their potential to induce apoptosis. For instance, compound 14 , a thioglycoside derivative of the pyrazolo[3,4-d]pyrimidine scaffold, was shown to induce apoptosis in HCT-116 colon cancer cells by 41.55%, a 22-fold increase compared to the control. nih.gov This compound also caused cell cycle arrest at the G0-G1 phase. nih.gov The table below summarizes the effects of compound 14 on the cell cycle and apoptosis.
Table 1: Effect of Pyrazolo[3,4-d]pyrimidine Analog (Compound 14) on Cell Cycle and Apoptosis in HCT-116 Cells
| Parameter | Control | Compound 14 |
|---|---|---|
| Cell Cycle Phase (%) | ||
| G0-G1 | 49.51 | 57.04 |
| S | 38.11 | 31.15 |
| G2/M | 12.38 | 11.81 |
| Pre-G1 (Apoptosis) | 1.85 | 41.55 |
| Apoptosis (%) | ||
| Early Apoptosis | 0.34 | 21.51 |
| Late Apoptosis | 0.28 | 12.95 |
| Total Apoptosis | 1.85 | 41.55 |
These findings underscore the potential of this compound analogs to modulate critical cellular pathways involved in cancer development and progression.
Anti-Inflammatory Mechanisms
The anti-inflammatory properties of this compound analogs are attributed to their ability to target key components of the inflammatory cascade.
Cyclooxygenase (COX) Isozyme Inhibition (COX-1, COX-2)
A significant mechanism underlying the anti-inflammatory effects of these compounds is their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which plays a crucial role in inflammation and pain.
A study of 6-dimethylamino-1H-pyrazolo[3,4-d]pyrimidine derivatives demonstrated their potent inhibitory effects on PGE2 generation in murine macrophages, which was linked to the direct inhibition of COX-2 activity without affecting the enzyme's expression. nih.gov Some of these compounds also showed inhibitory activity against COX-1. nih.gov
Another study on a series of 4-substituted-1-phenyl-pyrazolo[3,4-d]pyrimidine derivatives identified several potent and selective COX-2 inhibitors. bsu.edu.eg The table below presents the in vitro COX inhibitory activity of selected pyrazolopyrimidine derivatives.
Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Pyrazolopyrimidine Derivatives
| Compound | % Inhibition of COX-1 (at 2 µM) | % Inhibition of COX-2 (at 2 µM) |
|---|---|---|
| 8a | 10.3 | 79.6 |
| 8d | 28.7 | 15.2 |
| 10b | No Activity | No Activity |
| 10c | 12.5 | 78.7 |
| 13a | 22.4 | 18.1 |
| 13c | 55.8 | 78.9 |
| Indomethacin | 85.0 | 60.0 |
Data sourced from a study on novel pyrazolopyrimidine derivatives. bsu.edu.eg
These results highlight the potential for developing selective COX-2 inhibitors based on the this compound scaffold, which could offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.
Inhibition of Inflammatory Mediators
Furthermore, some derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation. bsu.edu.eg A urea (B33335) derivative of pyrazolopyrimidine was identified as a particularly potent iNOS inhibitor with an IC50 value of 0.22 µM. bsu.edu.eg
Heme Oxygenase-1 (HO-1) Induction Pathways
While direct evidence for Heme Oxygenase-1 (HO-1) induction by this compound analogs is limited in the current literature, studies on other pyrazolo[3,4-d]pyrimidine derivatives have shown this to be a viable anti-inflammatory mechanism. HO-1 is an enzyme with potent anti-inflammatory and antioxidant properties. Research on this broader class of compounds suggests that they can upregulate HO-1 expression, contributing to their protective effects against inflammation.
Antimicrobial Activity: Investigations into Antibacterial and Antifungal Effects
The this compound scaffold has also been investigated for its potential as an antimicrobial agent, with studies demonstrating activity against a range of bacterial and fungal pathogens.
Research has shown that pyrazine (B50134) derivatives can exhibit significant antimicrobial activities. psu.edu While specific data for this compound is still emerging, the broader class of pyrazoles has shown promise. For instance, certain pyrazole (B372694) derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values in the micrograms per milliliter range. nih.govnih.gov
The antifungal potential of this scaffold is also an area of active investigation. Studies on related pyrazole-containing compounds have reported antifungal activity against various fungal species. nih.gov
The table below summarizes the antimicrobial activity of selected pyrazole and thiazole (B1198619) derivatives against multidrug-resistant pathogens, providing an indication of the potential of this chemical class.
Table 3: Antibacterial Activity of Pyrazole and Thiazole Derivatives against Multidrug-Resistant Bacteria
| Compound | Organism | MIC (µg/mL) |
|---|---|---|
| 1b (Pyrazole) | K. pneumoniae (KPC) | 1024 |
| 1d (Pyrazole) | K. pneumoniae (KPC) | 1024 |
| 2d (Thiazole) | K. pneumoniae (KPC) | 1024 |
| 1b (Pyrazole) | A. baumannii (Ab-MDR) | 512-1024 |
| 1d (Pyrazole) | A. baumannii (Ab-MDR) | 512-1024 |
Data from a study on the antibacterial and antibiofilm activity of pyrazoles and thiazoles. nih.gov
These findings suggest that the this compound core is a versatile platform for the development of new antimicrobial agents to combat infectious diseases.
Other Investigated Biological Activities and Their Molecular Basis of this compound Analogs
Derivatives of the this compound scaffold have been the subject of extensive research, revealing a broad spectrum of biological activities beyond their well-documented roles. These investigations have uncovered potential therapeutic applications in metabolic disorders, oxidative stress-related conditions, neurodegenerative diseases, and cardiovascular ailments. The molecular mechanisms underlying these effects are diverse, involving the modulation of key enzymes, signaling pathways, and receptors.
Antidiabetic Activity
Certain analogs of this compound have demonstrated notable antidiabetic potential, primarily through the inhibition of key digestive enzymes involved in carbohydrate metabolism. researchgate.netnih.gov By targeting α-amylase and α-glucosidase, these compounds can delay the breakdown of complex carbohydrates into absorbable monosaccharides, thereby helping to manage postprandial hyperglycemia, a hallmark of type 2 diabetes mellitus. researchgate.netfrontiersin.org
A series of newly synthesized pyrazolo[3,4-d]pyrimidine-containing amide derivatives (8a-l) were evaluated for their in vitro α-amylase inhibitory activity. researchgate.net Several of these analogs exhibited inhibitory potency comparable or superior to the standard drug, acarbose (B1664774). researchgate.net For instance, compound 8i , with two nitro group substituents at the ortho and meta positions of the phenyl ring, was identified as the most active in the series. researchgate.net The in vivo antidiabetic activity of the most potent α-amylase inhibitors, 8d and 8k , was confirmed in an alloxan-induced diabetic rat model. researchgate.net
Similarly, a library of quinoline-based hybrids, specifically 1-(7-chloroquinolin-4-yl)-1H-pyrazolo[3,4–d]pyrimidin-4-amine derivatives, was assessed for α-glucosidase inhibition. nih.gov The compound featuring a 4-methylpiperidine (B120128) substituent showed the most promising activity, with an IC₅₀ value of 46.70 µM, which is more potent than the reference inhibitor acarbose (IC₅₀ = 51.73 µM). nih.gov Molecular docking studies suggest these compounds act as orthosteric inhibitors, with their quinoline (B57606) and pyrimidine (B1678525) units forming crucial interactions within the enzyme's catalytic site. nih.gov
| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference | Reference Drug (IC₅₀) |
|---|---|---|---|---|
| Analog 8i | α-amylase | 1.60 ± 0.48 µM | researchgate.net | Acarbose (1.73 ± 0.05 µM) |
| Analog 8k | α-amylase | 1.64 ± 0.03 µM | researchgate.net | Acarbose (1.73 ± 0.05 µM) |
| Analog 8f | α-amylase | 1.65 ± 0.45 µM | researchgate.net | Acarbose (1.73 ± 0.05 µM) |
| 1-(7-chloroquinolin-4-yl)-... (4-methylpiperidine deriv.) | α-glucosidase | 46.70 µM | nih.gov | Acarbose (51.73 µM) |
Antioxidant Mechanisms
Analogs of this compound exert antioxidant effects through multiple mechanisms. These include direct scavenging of free radicals and the modulation of endogenous antioxidant enzyme systems. nih.govnih.govresearchgate.net
Studies have demonstrated the radical scavenging ability of these compounds using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). researchgate.net Quinoline-pyrazopyrimidine hybrids, for example, showed good DPPH and nitric oxide (NO) radical scavenging capabilities. nih.gov The compound with an N-methylpiperazine ring was a particularly effective DPPH scavenger, while the derivative with an N-(2-hydroxyethyl)piperazine moiety was the best NO radical scavenger. nih.gov
Beyond direct scavenging, a significant antioxidant mechanism involves the upregulation of protective enzymes. nih.govnih.gov A notable example is the compound KKC080096 , which was found to induce the expression of the potent antioxidant enzyme heme oxygenase-1 (HO-1). nih.govnih.gov This induction is achieved through the activation of the Nrf2 (Nuclear factor-erythroid 2-related factor-2) signaling pathway. nih.govnih.gov KKC080096 binds to Keap1, the inhibitor protein of Nrf2, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant genes, including HO-1. nih.gov This activation leads to a reduction in oxidative stress. nih.gov Other research on methoxylated pyrazolo[3,4-d]pyrimidines showed their ability to increase levels of glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD) while reducing malondialdehyde (MDA), an indicator of lipid peroxidation. nih.gov
| Compound Substituent | Radical Scavenged | Scavenging Activity (IC₅₀) | Reference | Reference Drug (IC₅₀) |
|---|---|---|---|---|
| N-methylpiperazine | DPPH | 0.18 mM | nih.gov | Ascorbic Acid (0.05 mM) |
| NO₂-substituted | DPPH | 0.08 mM | nih.gov | Ascorbic Acid (0.05 mM) |
| N-(2-hydroxyethyl)piperazine | Nitric Oxide (NO) | 0.28 mM | nih.gov | Not specified |
Neuroprotective Effects
The neuroprotective properties of pyrazolo[3,4-d]pyrimidine analogs are closely linked to their antioxidant and anti-inflammatory activities. nih.govnih.gov The central mechanism identified is the induction of heme oxygenase-1 (HO-1), a stress-responsive enzyme with potent cytoprotective functions in the central nervous system. nih.govnih.gov
Research has identified a novel pyrazolo[3,4-d]pyrimidine, KKC080096 , as a powerful inducer of HO-1 in microglial cells. nih.govnih.gov The neuroprotective effect stems from a dual mechanism of action:
Nrf2 Pathway Activation : As described in the antioxidant section, KKC080096 binds to Keap1, freeing Nrf2 to activate the expression of antioxidant enzymes, including HO-1, in both microglial and dopaminergic neuronal cells. nih.gov
AMPK Pathway Activation : The compound also induces the phosphorylation of AMP-activated protein kinase (AMPK) and its upstream kinases. nih.govnih.gov This activation of the AMPK signaling pathway is also crucial for the upregulation of HO-1. nih.gov
The resulting increase in HO-1 suppresses neuroinflammation by inhibiting the production of pro-inflammatory mediators like nitric oxide and certain interleukins. nih.govnih.gov In animal models of Parkinson's disease, treatment with KKC080096 was shown to reduce microglial activation, protect dopaminergic neurons in the substantia nigra from damage, and consequently improve associated motor deficits. nih.govnih.gov Another analog, KKC080106 , was also found to activate the Nrf2 pathway and protect nigral dopaminergic neurons, reinforcing this pathway as a key target for neuroprotection by this class of compounds. nih.gov
| Activity | Molecular Mechanism | Observed Effect | Reference |
|---|---|---|---|
| HO-1 Induction | Activation of Nrf2 and AMPK signaling pathways | Upregulated HO-1 at mRNA and protein levels in microglial cells | nih.govnih.gov |
| Anti-inflammatory | Inhibition of IKK and MAP kinase phosphorylation | Suppressed nitric oxide and pro-inflammatory cytokine production | nih.govnih.gov |
| Neuroprotection | Reduced microglial activation | Protected nigral dopaminergic neurons in a Parkinson's disease mouse model | nih.govnih.gov |
Modulation of Purinergic Receptors (e.g., Adenosine (B11128) A1 Receptor Antagonism)
The structural similarity of the pyrazolo[3,4-d]pyrimidine core to endogenous purines makes it an effective scaffold for developing ligands that target purinergic receptors, particularly adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). nih.govnih.govnih.gov Many derivatives have been synthesized and evaluated as antagonists for these receptors, which are involved in a wide range of physiological processes. nih.govacs.org
Research has focused on developing selective antagonists for the adenosine A₁ receptor. nih.gov Structure-activity relationship studies have shown that substitutions at various positions on the pyrazolo[3,4-d]pyrimidine ring are critical for affinity and selectivity. nih.govacs.org For instance, small alkyl groups at the N²-position were found to be more favorable for A₁ receptor affinity than bulkier groups. nih.gov
More recently, efforts have been made to develop dual antagonists for both A₂ₐ and A₁ receptors for potential use in treating Parkinson's disease. nih.gov A series of compounds with a 1H-pyrazolo[3,4-d]pyrimidin-6-amine core were synthesized, leading to the discovery of compound 11o . nih.gov This compound displayed high, nanomolar binding affinities for both human A₂ₐ and A₁ receptors and acted as a full antagonist at both targets. nih.gov
| Receptor Target | Parameter | Value | Reference |
|---|---|---|---|
| Human Adenosine A₂ₐ Receptor | Binding Affinity (Kᵢ) | 13.3 nM | nih.gov |
| Functional Antagonism (IC₅₀) | 136 nM | nih.gov | |
| Human Adenosine A₁ Receptor | Binding Affinity (Kᵢ) | 55 nM | nih.gov |
| Functional Antagonism (IC₅₀) | 98.8 nM | nih.gov |
Regulation of Cardiac Contractility through Kinase and Phosphodiesterase Modulation
The pyrazolo[3,4-d]pyrimidine scaffold has been utilized to develop modulators of enzymes crucial to cardiac function, such as phosphodiesterases (PDEs). nih.gov PDEs are responsible for hydrolyzing cyclic nucleotides like cAMP and cGMP, which are critical second messengers in cardiac cells. mdpi.com The levels of these messengers, particularly cAMP, are instrumental in controlling cardiac contractility. mdpi.com By inhibiting PDEs, the intracellular concentration of cyclic nucleotides increases, which can modulate heart muscle function.
Specifically, polycyclic pyrazolo[3,4-d]pyrimidine derivatives have been synthesized as inhibitors of cGMP-specific PDEs, namely PDE1 and PDE5. nih.gov The structure-activity relationship studies revealed that C-3 benzyl (B1604629) and N-2 methyl disubstitution on the pyrazole ring yielded the best potency and selectivity. nih.gov Compound 4c emerged as a potent dual inhibitor of PDE1 and PDE5, with significantly lower activity against PDE3, an isoform abundant in the heart that is primarily involved in cAMP hydrolysis and the control of contractility. nih.govmdpi.com The inhibition of cGMP-specific PDEs can lead to vasodilation and has been explored for antihypertensive effects, which indirectly impacts cardiac workload. nih.gov
| Enzyme | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|
| PDE1 | 60 nM | nih.gov |
| PDE5 | 75 nM | nih.gov |
| PDE3 | 55,000 nM | nih.gov |
Structure Activity Relationship Sar Studies of 6 Methyl 1h Pyrazolo 3,4 D Pyrimidine Derivatives
Impact of Substituent Modifications on Biological Efficacy and Kinase Selectivity
Modifications to the substituents on the 6-methyl-1H-pyrazolo[3,4-d]pyrimidine core have a profound impact on biological efficacy and the selectivity profile against different kinases. The nature and position of these substituents dictate the interaction with the target enzyme, influencing both potency and the spectrum of inhibited kinases. nih.gov
Research has shown that the pyrazolo[3,4-d]pyrimidine scaffold can be tailored to inhibit a wide range of kinases. For instance, two primary cores, 4-amino- and 6-methylamino-1H-pyrazolo[3,4-d]pyrimidine, have demonstrated different kinase selectivity profiles. Derivatives from the 4-amino core tend to inhibit non-receptor tyrosine kinases and lipid kinases, while those from the 6-methylamino core often show preferential targeting of receptor tyrosine kinases (RTKs). ed.ac.uk
In the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), structural optimization of a hit compound led to the discovery of a potent multikinase inhibitor. nih.gov A series of derivatives were synthesized, and SAR analysis identified a compound, 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea, which exhibited high potency against FLT3-driven acute myeloid leukemia (AML) cells and significant antiangiogenic effects. nih.gov This compound demonstrated complete tumor regression in a mouse xenograft model without notable toxicity. nih.gov
Similarly, in the pursuit of Epidermal Growth Factor Receptor (EGFR) inhibitors, new 1H-pyrazolo[3,4-d]pyrimidine derivatives were designed with structural modifications at five different positions to align with the key pharmacophoric features of known EGFR tyrosine kinase inhibitors (TKIs). nih.gov Several of these compounds showed significant inhibitory activity against wild-type EGFR (EGFRWT). nih.gov
The table below summarizes the impact of specific substituent modifications on kinase inhibition.
| Base Scaffold | Substituent Modification | Target Kinase(s) | Observed Effect |
| 1H-pyrazolo[3,4-d]pyrimidine | 4-yloxy-phenyl-urea moiety | FLT3, VEGFR2 | High potency and anti-AML activity nih.gov |
| 1H-pyrazolo[3,4-d]pyrimidine | Modifications at 5 positions | EGFRWT | Significant kinase inhibition nih.gov |
| Pyrazolo[3,4-d]pyrimidine | para-phenoxyphenyl group | Lck | Orally active inhibitor with extended duration of action nih.gov |
| 1H-pyrazolo[3,4-b]pyridine | Amino group at 4-position of phenyl ring | FGFR1 | Improved enzymatic and cellular potency nih.gov |
Positional Effects of Substituents (e.g., at 1, 4, and 6-positions) on Activity Profiles
The specific position of substituents on the pyrazolo[3,4-d]pyrimidine ring system is critical in determining the biological activity profile. The 1, 4, and 6-positions are key sites for modification, and changes at these locations can dramatically alter the compound's potency and selectivity.
N-1 Position: The N-1 position of the pyrazole (B372694) ring is frequently substituted to modulate physicochemical properties and target engagement. For example, alkylation at the N-1 position with a cyclopentylmethyl group was a key step in synthesizing intermediates for Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors. ed.ac.uk In another study, the introduction of a phenyl ring at the 1-position was part of a strategy to create derivatives targeting EGFR. nih.gov
C-4 Position: The C-4 position is a crucial point for interaction within the kinase hinge region. Nucleophilic substitution at this position is a common strategy. In one study, reacting 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with hydrazine (B178648) hydrate (B1144303) yielded a 4-hydrazinyl derivative, which served as a precursor for a range of potent anticancer agents. nih.gov The selective substitution of a chlorine atom at the C-4 position with methylamine (B109427), while leaving a chloromethyl group at C-6 intact, demonstrates the possibility of regioselective modifications to build molecular diversity. mdpi.com This high selectivity allows for the controlled synthesis of 4-substituted derivatives, which can act as precursors for further functionalization. mdpi.com
C-6 Position: The C-6 position also plays a significant role in defining the activity profile. A methyl group at this position is a common feature, but further modifications are explored to enhance potency. For instance, a regioselective nucleophilic aromatic substitution (SNAr) reaction with methylamine at the 6-position of a 6-chloro-1H-pyrazolo[3,4-d]pyrimidine intermediate was used to generate a core structure for CSF-1R inhibitors. ed.ac.uk In another series, the introduction of an ethylthio or phenyl group at the C-6 position was explored to extend the structure-activity relationship of Src inhibitors. mdpi.com
The following table details the effects of substituents at different positions.
| Position | Substituent | Resulting Compound/Intermediate | Biological Target/Activity |
| N-1 | Phenyl | 4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | Anticancer nih.gov |
| C-4 | Hydrazinyl | 4-Hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine | EGFR Inhibitor nih.gov |
| C-4 | Methylamino | 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Precursor for pharmacologically active compounds mdpi.com |
| C-6 | Methylamino | 3-Iodo-1-(cyclopentylmethyl)-N6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | CSF-1R Inhibitor Intermediate ed.ac.uk |
| C-6 | Ethylthio | 1-(2-Chloro-2-phenylethyl)-6-(ethylthio)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Src Inhibitor mdpi.com |
Bioisosteric Replacement Strategies within the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine nucleus is a bioisostere of the endogenous purine (B94841) ring system, particularly adenine (B156593). ekb.egnih.gov This inherent structural similarity allows it to function as an "adenosine nucleoside analog," enabling it to bind to the ATP-binding pocket of numerous protein kinases. ekb.egnih.gov This bioisosteric relationship is a cornerstone of its utility in medicinal chemistry, providing a robust scaffold for the design of competitive kinase inhibitors. nih.govnih.gov
Researchers have successfully employed bioisosteric replacement strategies to develop novel therapeutics. For example, the pyrazolo[3,4-d]pyrimidine core has been used as a direct replacement for the quinazoline (B50416) core found in many established EGFR-TKI drugs. nih.gov This strategy aimed to retain the essential pharmacophoric features required for EGFR inhibition while potentially improving properties like selectivity or overcoming resistance. nih.gov The synthesis of certain derivatives has also involved the replacement of other rings with a pyrazole ring to investigate antiproliferative activity. researchgate.net
The success of this scaffold has led to its incorporation into drugs targeting various diseases, including cancer, malaria, and inflammation, highlighting the versatility of this purine mimic. ekb.eg
Ligand-Target Interaction Analysis and Identification of Pharmacophore Features
Understanding the interactions between pyrazolo[3,4-d]pyrimidine derivatives and their target proteins is essential for rational drug design. Molecular docking simulations and co-crystal structures have revealed key pharmacophore features necessary for potent inhibition.
A common pharmacophore model for kinase inhibitors based on this scaffold includes:
A Heteroaromatic Ring System: The pyrazolo[3,4-d]pyrimidine core itself occupies the adenine binding region of the ATP pocket. nih.govrsc.org
Hydrogen Bond Donors/Acceptors: The nitrogen atoms in the pyrazole and pyrimidine (B1678525) rings form crucial hydrogen bonds with backbone residues in the kinase hinge region. For example, docking studies of CDK2 inhibitors showed essential hydrogen bonding with the backbone of Leu83 in the active site. rsc.org Similarly, EGFR inhibitors form two key hydrogen bonds with Met769 and Lys721. nih.gov
Hydrophobic Moieties: Substituents at various positions are designed to occupy hydrophobic pockets within the active site. A phenyl ring at the N-1 position or a p-chlorophenyl group attached to the C6-amine can occupy hydrophobic pocket I, forming interactions with residues like Val702, Ala719, and Leu820 in EGFR. nih.gov
A Flexible Linker: A linker, such as a hydrazinyl group, can form additional hydrogen bonds, for instance with Thr830 in the EGFR active site, further anchoring the inhibitor. nih.gov
Pharmacophore modeling has also been used proactively to discover new inhibitors. A common-feature pharmacophore hypothesis, Hypo2, was generated based on known casein kinase 1 (CK1) inhibitors. This model, which included hydrogen bond acceptors, a hydrogen bond donor, a hydrophobic feature, and a ring aromatic feature, was used to screen chemical databases, leading to the identification of a novel N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine hit compound. documentsdelivered.com Subsequent optimization guided by this pharmacophore model resulted in a lead compound with potent CK1 inhibitory activity (IC50 of 78 nM). documentsdelivered.com
Correlation between Electronic Properties and Observed Biological Activity
The electronic properties of the substituents on the pyrazolo[3,4-d]pyrimidine ring system can influence the binding affinity and, consequently, the biological activity. While detailed quantitative structure-activity relationship (QSAR) studies focusing solely on electronic parameters are not extensively reported in the initial findings, the nature of the substituents clearly plays a role that can be partly attributed to electronic effects.
For instance, the introduction of electron-withdrawing groups, such as a trifluoromethyl group on a phenyl ring substituent, was part of a highly potent FLT3/VEGFR2 inhibitor. nih.gov These groups can alter the charge distribution across the molecule, potentially enhancing interactions with the target protein or affecting the pKa of nearby functional groups, which can be critical for forming hydrogen bonds.
Computational methods, such as the use of graph convolutional networks, are being developed to better predict target-ligand interactions by analyzing chemical and spatial information. nih.gov These models implicitly account for the electronic and physicochemical properties of the ligand. As these methods improve, they will likely provide a clearer and more predictive correlation between the electronic properties of substituents and the observed biological activity of this compound derivatives. nih.gov
Computational and Theoretical Investigations of 6 Methyl 1h Pyrazolo 3,4 D Pyrimidine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It has been applied to pyrazolo[3,4-d]pyrimidine derivatives to gain insights into their conformational preferences, electronic characteristics, and reactivity.
Conformational Analysis and Tautomerism Studies
The pyrazolo[3,4-d]pyrimidine ring system can exist in different tautomeric forms. nih.gov Computational studies, often complemented by experimental data like X-ray crystallography, are employed to determine the most stable tautomer and the preferred conformation of substituents. For instance, in a study of a bioactive pyrazolo[3,4-d]pyrimidine derivative, two polymorphic forms were identified, with the different molecular conformations attributed to the demands of crystal packing. mdpi.com These distinct conformations were a result of different supramolecular interactions, specifically the formation of either helical or zigzag hydrogen-bonding chains. mdpi.com Such studies highlight the conformational flexibility of the pyrazolo[3,4-d]pyrimidine scaffold and the influence of intermolecular forces on its solid-state structure.
Electronic Structure Analysis (HOMO-LUMO Energies and Energy Gaps)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical parameters that provide information about the electronic behavior of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of a molecule's chemical reactivity and stability. irjweb.com
| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Method |
| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine | -6.2967 | -1.8096 | 4.4871 | B3LYP/6–311++G (d, p) |
| Pyrimidine (B1678525) | Not Specified | Not Specified | Not Specified | B3LYP/6-31+G(d,p) |
This table presents data for related pyrimidine structures to illustrate the typical values obtained from DFT calculations, as specific data for 6-methyl-1H-pyrazolo[3,4-d]pyrimidine was not available in the provided search results. irjweb.comresearchgate.net
Geometrical Parameter Optimization
DFT calculations are also utilized to determine the optimized molecular geometry of this compound and its derivatives. This process involves finding the lowest energy arrangement of the atoms in the molecule, which corresponds to its most stable three-dimensional structure. The optimized geometry provides precise information about bond lengths, bond angles, and dihedral angles. This structural information is fundamental for understanding the molecule's shape and how it might fit into the active site of a biological target.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the surface of a molecule. The MEP map helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. Red-colored regions in an MEP map typically indicate areas of negative electrostatic potential, which are prone to electrophilic attack, while blue-colored regions represent positive electrostatic potential, indicating sites for nucleophilic attack. This information is invaluable for predicting how a molecule will interact with other molecules, including biological targets, through electrostatic interactions and hydrogen bonding. For pyrazolo[3,4-d]pyrimidine derivatives, MEP analysis can guide the modification of the structure to enhance its binding affinity to a target protein. nih.gov
Molecular Docking Studies
Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). It is a widely used tool in drug discovery to understand the binding mechanisms of potential drug candidates.
Elucidation of Ligand-Target Binding Modes
Molecular docking studies have been instrumental in elucidating the binding modes of pyrazolo[3,4-d]pyrimidine derivatives with various protein targets. nih.govrsc.orgmdpi.com These studies can reveal the key amino acid residues in the protein's active site that interact with the ligand and the types of interactions involved, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. rsc.orgnih.gov
For example, docking studies of pyrazolo[3,4-d]pyrimidine derivatives designed as inhibitors of Epidermal Growth Factor Receptor (EGFR) have shown how these molecules fit into the ATP-binding site of the kinase. nih.gov The pyrazolo[3,4-d]pyrimidine core typically occupies the adenine (B156593) binding region, forming crucial hydrogen bonds with backbone atoms of the protein, such as the hinge region. nih.govnih.gov The substituents on the pyrazolo[3,4-d]pyrimidine ring can then be designed to occupy adjacent hydrophobic pockets, further enhancing the binding affinity. nih.gov In some cases, docking studies have suggested alternative binding modes where the pyrazolo[3,4-d]pyrimidine scaffold is flipped 180 degrees compared to the binding mode of ATP, opening up new possibilities for designing selective inhibitors. nih.govresearchgate.net
Prediction of Binding Affinity and Selectivity
Computational methods, particularly molecular docking, are instrumental in predicting the binding affinity and selectivity of this compound derivatives for various biological targets. These in silico approaches simulate the interaction between a ligand and a protein at the molecular level, providing insights into the binding mode and the strength of the interaction.
Studies have shown that pyrazolo[3,4-d]pyrimidine-based compounds are promising inhibitors for a range of protein kinases. For instance, molecular docking has been employed to investigate the binding of these derivatives to targets such as Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1) and Src kinase. rsc.org These studies help in identifying key amino acid residues within the binding site that are crucial for the interaction and in predicting the probable binding modes. rsc.org
Furthermore, molecular docking has been used to elucidate the potential of pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of other kinases like FMS-like tyrosine kinase 3 (FLT3) and epidermal growth factor receptor (EGFR). nih.govnih.gov In the case of EGFR, docking studies have been performed on both the wild-type (EGFRWT) and the mutant (EGFRT790M) forms of the enzyme to predict the binding affinity and selectivity. nih.gov The pyrazolo[3,4-d]pyrimidine scaffold is recognized as a bioisostere of the purine (B94841) ring, which allows it to effectively interact with the hinge region of kinase domains. nih.govnih.gov
Interestingly, research on the binding of pyrazolo[3,4-d]pyrimidine analogues to protein kinase D (PKD) has suggested the possibility of an alternative binding mode, where the compound is flipped 180 degrees compared to the typical ATP-competitive binding fashion. This finding could pave the way for the design of a new class of specific protein kinase inhibitors.
The versatility of the pyrazolo[3,4-d]pyrimidine scaffold is also evident from docking studies that have explored its potential as an inhibitor of cyclooxygenase-2 (COX-2), indicating its potential anti-inflammatory activity. nih.gov
Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Dynamics
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug design and discovery, MD simulations provide valuable insights into the stability of a ligand-protein complex and the conformational dynamics of both the ligand and the protein upon binding.
For derivatives of this compound, MD simulations have been employed to validate the binding modes predicted by molecular docking and to assess the stability of the interactions. rsc.org By simulating the behavior of the complex in a dynamic environment, researchers can confirm that the predicted interactions are maintained over a period of time, thus providing greater confidence in the docking results. rsc.orgnih.gov
For example, MD simulations have been performed on the docked complexes of pyrazolo[3,4-d]pyrimidine derivatives with the FLT3 kinase domain. nih.gov These simulations, often run for nanoseconds, allow for the analysis of various parameters such as the root mean square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. nih.gov Such analyses help in understanding the dynamic behavior of the ligand within the binding pocket and can reveal important conformational changes that may occur upon binding. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
For pyrazolo[3,4-d]pyrimidine derivatives, three-dimensional QSAR (3D-QSAR) models have been developed to predict their inhibitory activity against specific targets. rsc.org A common 3D-QSAR method is the Comparative Molecular Field Analysis (CoMFA). In one study, CoMFA models were established for a series of 46 pyrazolopyrimidine-based compounds against TgCDPK1 and Src kinases. rsc.org
These models demonstrated satisfactory robustness and predictability, as indicated by their statistical parameters. For TgCDPK1, the CoMFA model yielded a high squared correlation coefficient (R²) of 0.968, a cross-validated correlation coefficient (q²) of 0.666, and a predictive correlation coefficient (Rpred²) of 0.745. rsc.org Similarly, for the Src kinase, the model showed an R² of 0.970, a q² of 0.581, and an Rpred² of 0.635. rsc.org The high values of these statistical metrics confirm the predictive power of the developed QSAR models for estimating the biological activity of new compounds based on their structural features. rsc.org
The following table summarizes the statistical results of the CoMFA models:
| Target Kinase | R² | q² | Rpred² |
|---|---|---|---|
| TgCDPK1 | 0.968 | 0.666 | 0.745 |
| Src | 0.970 | 0.581 | 0.635 |
A significant advantage of QSAR modeling is the ability to identify key molecular descriptors—physicochemical or structural properties of a molecule—that have a significant impact on its biological activity. nih.gov By analyzing the contour maps generated from 3D-QSAR models like CoMFA, it is possible to visualize the regions around the molecule where certain properties are favorable or unfavorable for activity.
For the pyrazolo[3,4-d]pyrimidine derivatives studied, the computational results from QSAR analysis indicated that the potency against TgCDPK1 and the selectivity over Src kinase could be enhanced by specific structural modifications. rsc.org The models suggested that having bulky or electronegative substituents on the R₂ group of the pyrimidine ring may increase the inhibitory potency. rsc.org Additionally, the presence of certain bulky groups attached to the terminal end of the R₁ substituent was also found to be favorable for increasing both the potency for TgCDPK1 and the selectivity against Src kinase. rsc.org These insights are invaluable for the rational design of new, more potent, and selective inhibitors. rsc.org
Advanced Delivery Strategies for Pyrazolo 3,4 D Pyrimidine Derivatives
Nanomaterial-Based Delivery Systems
Nanotechnology offers a promising avenue to improve the delivery of poorly soluble drugs like pyrazolo[3,4-d]pyrimidine derivatives. bohrium.comnih.gov Various nanomaterials are being investigated as carriers to enhance their solubility, stability, and targeted delivery.
One such approach involves the use of halloysite (B83129) nanotubes (HNTs), which are natural aluminosilicate (B74896) clay nanotubes. nih.gov These nanotubes can be used to encapsulate pyrazolo[3,4-d]pyrimidine derivatives, thereby improving their dispersion in aqueous media. nih.gov Research has demonstrated two primary methods for loading these derivatives into HNTs: supramolecular loading into the nanotube lumen and covalent grafting onto the external surface. nih.gov Characterization studies have confirmed the successful encapsulation of these drugs within the HNTs, and subsequent release studies have shown their potential for controlled delivery under physiological conditions. nih.gov
Another strategy employs albumin nanoparticles. bohrium.comnih.gov Studies have explored the encapsulation of pyrazolo[3,4-d]pyrimidine derivatives into both albumin nanoparticles and stealth liposomes. bohrium.comnih.gov These nanosystems have been characterized for their size, zeta potential, and drug-loading efficiency, showing potential for improved delivery. bohrium.comnih.gov
The following table summarizes the key features of nanomaterial-based delivery systems for pyrazolo[3,4-d]pyrimidine derivatives.
| Nanocarrier | Loading Mechanism | Key Findings | Reference |
| Halloysite Nanotubes (HNTs) | Supramolecular loading and covalent grafting | Successful encapsulation and potential for controlled release. | nih.gov |
| Albumin Nanoparticles | Encapsulation | Investigated as a potential carrier system to improve solubility. | bohrium.comnih.gov |
Functionalized Liposome (B1194612) Systems
Liposomes, which are microscopic vesicles composed of a lipid bilayer, are another effective tool for the delivery of hydrophobic drugs like pyrazolo[3,4-d]pyrimidine derivatives. bohrium.comnih.govnih.gov These systems can encapsulate the drug, protecting it from degradation and improving its pharmacokinetic profile. nih.govnih.gov
Stealth liposomes, which are coated with polyethylene (B3416737) glycol (PEG), have been a particular focus of research. bohrium.comnih.gov This PEGylation helps the liposomes to evade the mononuclear phagocyte system, thereby prolonging their circulation time in the bloodstream. nih.gov Studies have shown that encapsulating pyrazolo[3,4-d]pyrimidine derivatives in stealth liposomes can significantly enhance their stability and lead to higher plasma concentrations compared to the free drug. nih.gov
Furthermore, these liposomes can be functionalized with targeting ligands to direct the drug to specific cells or tissues. For instance, a pyrazolo[3,4-d]pyrimidine derivative, Si306, has been encapsulated in anti-GD2-immunoliposomes. nih.gov The anti-GD2 antibody on the surface of the liposomes targets the GD2 ganglioside, which is overexpressed on the surface of neuroblastoma cells. nih.gov This targeted delivery approach has demonstrated increased cellular uptake and enhanced cytotoxic activity in neuroblastoma cell lines. nih.gov
The table below outlines the characteristics of functionalized liposome systems for pyrazolo[3,4-d]pyrimidine derivatives.
| Liposome Type | Key Features | Outcome | Reference |
| Stealth Liposomes | PEGylated surface | Prolonged circulation time, improved stability. | bohrium.comnih.gov |
| Anti-GD2-Immunoliposomes | Targeted delivery to GD2-expressing cells | Increased cellular uptake and cytotoxicity in neuroblastoma cells. | nih.gov |
Prodrug Design for Optimized Pharmacological Profiles
The prodrug approach is a chemical strategy used to overcome undesirable physicochemical properties of a drug, such as poor water solubility. nih.govacs.orgnih.gov This involves chemically modifying the active drug to create an inactive or less active derivative (the prodrug) that, after administration, is converted back to the active parent drug through enzymatic or chemical processes in the body. nih.govacs.orgnih.gov
For pyrazolo[3,4-d]pyrimidine derivatives, which are often potent kinase inhibitors with low aqueous solubility, the prodrug strategy has been successfully employed to enhance their pharmacokinetic properties. nih.govacs.orgnih.govacs.org A common approach is to introduce a solubilizing moiety to the parent molecule. nih.govacs.org For example, a one-pot, two-step procedure has been developed for the synthesis of a series of pyrazolo[3,4-d]pyrimidine prodrugs with enhanced aqueous solubility. nih.govacs.org
In one study, a N-methylpiperazino group linked by an O-alkyl carbamate (B1207046) chain was introduced to pyrazolo[3,4-d]pyrimidine derivatives. nih.govacs.org This modification led to a significant improvement in their aqueous solubility and, in some cases, good plasma stability. nih.govacs.org While the uncleaved prodrugs themselves are inactive against their enzymatic targets, they demonstrate promising antiproliferative activity in cell lines due to the in vitro hydrolysis and release of the active parent drug. nih.govacs.org
The following table details the prodrug design strategies for pyrazolo[3,4-d]pyrimidine derivatives.
| Prodrug Strategy | Modification | Key Advantage | Reference |
| Carbamate-based | Introduction of a N-methylpiperazino group via an O-alkyl carbamate chain | Significantly improved aqueous solubility and plasma stability. | nih.govacs.org |
| Various solubilizing moieties | One-pot, two-step synthesis to attach different solubilizing groups | Enhanced aqueous solubility and improved pharmacokinetic properties. | nih.govacs.org |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 6-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives?
- Methodology : The Suzuki-Miyaura cross-coupling reaction is widely used to introduce aryl/heteroaryl substituents. For example, coupling 4-chlorophenylboronic acid with a pyrazolo[3,4-d]pyrimidine precursor in the presence of Pd(OAc)₂, PPh₃, and Cs₂CO₃ in DMF/H₂O at 100°C yields derivatives with ~40% efficiency . Post-reaction purification via flash column chromatography and preparative RP-HPLC ensures high purity. Key parameters include solvent selection (e.g., DMF for polar intermediates) and catalyst optimization (e.g., PdCl₂(PPh₃)₃ for TMS-alkyne couplings) .
Q. How do researchers assess cytotoxicity of pyrazolo[3,4-d]pyrimidine analogs in vitro?
- Protocol : MRC-5SV2 human lung fibroblasts are cultured in MEM + 5% FBS and exposed to test compounds (e.g., 5–64 µM) for 72 hours. Cell viability is quantified using resazurin (fluorescence: λex 550 nm, λem 590 nm) or PrestoBlue® assays. Results are normalized to untreated controls (100% viability) and media blanks (0% viability). IC₅₀ values are calculated using nonlinear regression, with cytotoxicity thresholds set at >80% viability retention .
Q. What analytical techniques confirm the structural integrity of synthesized derivatives?
- Approach : ¹H/¹³C NMR (e.g., δ 8.2–8.5 ppm for pyrimidine protons), HRMS (mass accuracy <5 ppm), and RP-HPLC (≥95% purity) are standard. For glycosylated analogs, coupling constants (e.g., J = 6–8 Hz for ribose C1′-N1 bonds) and NOE correlations validate stereochemistry .
Advanced Research Questions
Q. How can metabolic stability of this compound derivatives be evaluated preclinically?
- Procedure : Incubate compounds (5 µM) with mouse/human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4) ± NADPH/UGT cofactors. Quench reactions at 0, 15, 30, and 60 min using cold ACN. Analyze parent compound retention via LC-MS/MS. Compound 44, for example, showed 100% stability over 60 min in both species, indicating resistance to Phase I/II metabolism .
Q. What in vivo models validate anti-parasitic efficacy of pyrazolo[3,4-d]pyrimidines?
- Model : Swiss Webster mice infected with T. cruzi Y-strain (10⁴ bloodstream trypomastigotes, i.p.) are treated orally with compound 44 (10% Tween 80, 5 days). Parasitemia is monitored via hemocytometry, and survival is compared to benznidazole controls. Compound 44 reduced parasitemia by >90% at 64 µM with no acute toxicity .
Q. How do substituents at the 7-position influence antiparasitic SAR?
- SAR Insights : 4-Chlorophenyl at C7 enhances T. cruzi activity (IC₅₀ = 1.2 µM) while maintaining selectivity (SI >50 vs. MRC-5SV2). Conversely, 3′-OH removal reduces potency 2–3-fold, and thiophene substitution abolishes activity. Steric bulk (e.g., cycloheptyl) improves VEGFR-2 binding in oncology analogs (Ki = 8 nM) .
Q. What strategies optimize regioselectivity in alkylation reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
